molecular formula C16H14F3NO2 B2659762 (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid CAS No. 1869464-78-7

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

Cat. No. B2659762
M. Wt: 309.288
InChI Key: JKPHVXSURQNOOJ-UHFFFAOYSA-N
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Description

“(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid” is an organic compound with the CAS Number: 1251922-78-7 . It has a molecular weight of 309.29 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 309.29 . The compound’s InChI code, which represents its molecular structure, is 1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)14(15(21)22)20-10-11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,21,22) .

Scientific Research Applications

Photochemical Transformation and Environmental Impact

One study focused on the photochemical transformation of diclofenac (2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid), a related compound, highlighting the environmental fate of pharmaceuticals. This research identified transformation products and their pathways under UV irradiation, contributing to understanding how similar compounds may degrade in aquatic environments (Eriksson, Svanfelt, & Kronberg, 2010).

Catalytic Reactions for Compound Synthesis

Another area of application is in catalytic reactions, such as secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflates. This process is effective for alkylation of various nucleophiles, demonstrating a method for creating derivatives of benzylamino compounds (Noji et al., 2003).

Novel Synthetic Methods and Drug Development

Research also extends to the synthesis of novel compounds, such as smooth photocatalyzed benzylation of electrophilic olefins via decarboxylation of arylacetic acids. This method allows for the creation of benzylated products, including derivatives of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, which can have implications in drug development and synthesis of complex organic molecules (Capaldo, Buzzetti, Merli, Fagnoni, & Ravelli, 2016).

Interaction with Biological Systems

In the field of biochemistry, compounds similar to (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid are studied for their interactions with biological systems. For instance, acetic acid and phenyl-p-benzoquinone-induced pain-like behavior in mice depends on spinal activation of MAP kinases, PI3K, and microglia, indicating the role of similar compounds in understanding pain mechanisms and potential analgesic drug development (Pavão-de-Souza et al., 2012).

Material Science Applications

Moreover, compounds with a similar structure are used in material science, such as in the synthesis of electroluminescent materials. Benzo[a]aceanthrylene derivatives, for example, have been synthesized for use in red-emitting electroluminescent materials, highlighting the potential of benzylamino compounds in developing advanced materials for electronic applications (Huang, Lin, Tao, & Chuen, 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPHVXSURQNOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

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